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Compound of Interest

Compound Name: 2-Benzenesulphonyl-acetamidine

Cat. No.: B127992

Disclaimer: Specific experimental data for the physicochemical properties of 2-
Benzenesulphonyl-acetamidine are not readily available in public literature. This guide
provides a representative profile based on structurally similar compounds, namely
benzenesulfonamide and N-acetylsulfanilyl chloride, and details general experimental protocols
for the determination of key physicochemical parameters. This information is intended to serve
as a reference for researchers, scientists, and drug development professionals.

Introduction

2-Benzenesulphonyl-acetamidine belongs to the sulfonamide class of compounds, which are
of significant interest in medicinal chemistry due to their diverse biological activities. A thorough
understanding of the physicochemical properties of a drug candidate is fundamental to the drug
development process, influencing its absorption, distribution, metabolism, excretion, and
toxicity (ADMET) profile. This technical guide outlines the key physicochemical properties
relevant to drug discovery and provides detailed experimental methodologies for their
determination.

Representative Physicochemical Data

The following tables summarize the physicochemical properties of benzenesulfonamide and N-
acetylsulfanilyl chloride, which share structural motifs with 2-Benzenesulphonyl-acetamidine.
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These values can be used as a preliminary reference for estimating the properties of the target

compound.

Table 1: Physicochemical Properties of Benzenesulfonamide

Property Value Reference
Molecular Formula CeéH7NO:2S [1]
Molecular Weight 157.19 g/mol [1]

Melting Point 149-152 °C

pKa 10.0 [1]

logP 0.3 [1]
Aqueous Solubility >1.27 mg/mL (with ultrasonic) [2]
Appearance White to off-white crystalline 3]

solid

Table 2: Physicochemical Properties of N-Acetylsulfanilyl Chloride

Property Value Reference
Molecular Formula CsHsCINOsS [4]
Molecular Weight 233.67 g/mol [4]

Melting Point 142-145 °C (decomposes) [51[6]

Soluble in ethanol, ether, hot

benzene, and hot chloroform.

Solubilit i
y [5]6] Slightly soluble in water. [5161[7]
[7]
White to light brown powder or
Appearance o

crystalline solid

Experimental Protocols
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The following sections detail standard experimental procedures for determining key
physicochemical properties of small organic molecules.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[8] A sharp melting range typically
signifies a pure substance, while impurities can lead to a depressed and broadened melting
range.[8]

Protocol: Capillary Method[9][10]

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a
capillary tube to a height of 1-2 mm.[10] The tube is sealed at one end.[9]

o Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is
aligned with the thermometer bulb.[9] This assembly is then placed in a heating bath (e.g.,
an oil bath or a metal block apparatus).[8]

e Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure
uniform temperature distribution.[9] A heating rate of approximately 2°C per minute is
recommended for accurate measurements.[8]

e Observation: The temperature at which the substance first begins to melt (the first
appearance of liquid) and the temperature at which the last solid particle disappears are
recorded. This range is the melting point of the substance.[8]

e Replicate Measurements: For accuracy, the determination should be repeated at least twice
with fresh samples.[8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Itis a
critical parameter for predicting the ionization state of a compound at different physiological pH
values.

Protocol: Potentiometric Titration[11][12]
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Solution Preparation: A standard solution of the compound (e.g., 1 mM) is prepared in a
suitable solvent.[11] Standardized solutions of a strong acid (e.g., 0.1 M HCI) and a strong
base (e.g., 0.1 M NaOH) are also prepared.[11] The ionic strength of the solution is kept
constant using a salt solution like 0.15 M KCI.[11]

Calibration: The pH meter is calibrated using standard buffers of known pH (e.g., pH 4, 7,
and 10).[11]

Titration: The compound solution is placed in a reaction vessel with a magnetic stirrer. A pH
electrode is immersed in the solution. The solution is then titrated with the strong base (for
acidic compounds) or strong acid (for basic compounds) in small, precise increments.[11]

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing
the system to equilibrate.[11]

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined from the inflection point of the curve, which corresponds to
the pH at which half of the compound is ionized.[11][13] The experiment should be
performed in triplicate to ensure reproducibility.[11]

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key
determinant of its membrane permeability and interaction with biological targets. The shake-
flask method is the traditional and most reliable technique for its determination.[14][15]

Protocol: Shake-Flask Method[14][16]

e Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g.,
phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure
mutual saturation. The two phases are then separated.[14][16]

o Sample Preparation: A known amount of the test compound is dissolved in one of the pre-
saturated phases.[16]

 Partitioning: The solution is then mixed with a known volume of the other pre-saturated
phase in a flask. The flask is shaken for a sufficient time (e.g., 30 minutes to 24 hours) to
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allow for the compound to reach equilibrium between the two phases.[15][16]

Phase Separation: The mixture is allowed to stand until the two phases are clearly
separated. Centrifugation can be used to facilitate this process.[16]

Quantification: The concentration of the compound in each phase is determined using a
suitable analytical method, such as UV-Vis spectroscopy or HPLC.[15]

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the
logarithm of this value.[16]

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The

shake-flask method is considered the "gold standard” for determining thermodynamic solubility.
[17]

Protocol: Shake-Flask Method[18][19]

Solution Preparation: An excess amount of the solid compound is added to a known volume
of a specific aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) in
a sealed flask.[19]

Equilibration: The flask is agitated at a constant temperature (typically 37 °C for
biopharmaceutical relevance) for an extended period (e.g., 24-72 hours) to ensure that
equilibrium is reached.[19][20]

Sample Collection and Separation: Aliquots of the suspension are withdrawn at various time
points (e.g., 2, 4, 8, 24, 48, and 72 hours). The undissolved solid is removed by filtration or
centrifugation.[19]

Quantification: The concentration of the dissolved compound in the clear filtrate or
supernatant is determined using a validated analytical method, such as HPLC-UV or LC-
MS/MS.[21]

Equilibrium Confirmation: Equilibrium is considered to be reached when the concentration of
the dissolved compound in consecutive samples does not differ significantly.[19]
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Biological Context and Signaling Pathways

While specific biological activities for 2-Benzenesulphonyl-acetamidine are not documented,
many benzenesulfonamide derivatives are known to act as inhibitors of various enzymes, most
notably carbonic anhydrases.[22] These enzymes are involved in numerous physiological
processes.

Representative Sighaling Pathway: Carbonic Anhydrase
Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible
hydration of carbon dioxide to bicarbonate and a proton. Inhibition of specific CA isozymes is a

therapeutic strategy for various conditions, including glaucoma, epilepsy, and cancer.[23]
Benzenesulfonamides are a well-established class of CA inhibitors.[23]

Caption: Carbonic Anhydrase Inhibition by a Benzenesulfonamide Derivative.

General Experimental Workflows

The synthesis and characterization of sulfonamide derivatives typically follow a well-defined
workflow.

Synthesis and Characterization Workflow

The synthesis of benzenesulfonamide derivatives often involves the reaction of a sulfonyl
chloride with an amine.[24][25] The resulting product is then purified and its structure confirmed
using various spectroscopic techniques.

Caption: A typical workflow for the synthesis and characterization of sulfonamides.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties
of 2-Benzenesulphonyl-acetamidine by leveraging data from analogous compounds and
outlining standard experimental protocols. The provided methodologies and representative data
serve as a valuable resource for researchers in the early stages of drug discovery and
development, enabling a more informed approach to the characterization and optimization of
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novel sulfonamide-based drug candidates. Further experimental investigation is required to
determine the specific properties of 2-Benzenesulphonyl-acetamidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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